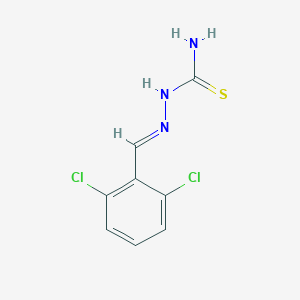

2,6-Dichlorobenzaldehyde thiosemicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTQZQFPOKSWPZ-UUILKARUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24047-22-1 | |

| Record name | 2,6-DICHLOROBENZALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichlorobenzaldehyde Thiosemicarbazone and Its Derivatives

Condensation Reactions for Core Thiosemicarbazone Synthesis

The foundational method for synthesizing thiosemicarbazones involves the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). This reaction forms a characteristic azomethine (-N=CH-) or imine bond, linking the two precursor molecules. nih.gov

The principal synthesis of 2,6-dichlorobenzaldehyde (B137635) thiosemicarbazone is achieved through the direct condensation reaction between 2,6-dichlorobenzaldehyde and thiosemicarbazide. In this reaction, the lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. This is followed by the elimination of a water molecule to form the stable thiosemicarbazone product.

The general reaction is typically conducted in an alcohol-based solvent, such as ethanol (B145695) or methanol (B129727), often under reflux conditions to drive the reaction to completion. nih.gov The structural integrity of the resulting compound, featuring the [(E)-(2,6-dichlorophenyl)methylideneamino]thiourea scaffold, can be confirmed using spectroscopic techniques like FTIR and NMR. uni.lu The presence of the dichloro-substituted phenyl ring is a key structural feature, influencing the compound's chemical behavior.

General Reaction Scheme:

2,6-Dichlorobenzaldehyde + Thiosemicarbazide → 2,6-Dichlorobenzaldehyde thiosemicarbazone + H₂O

Several strategies can be employed to optimize the synthesis of this compound, focusing on improving reaction rates and maximizing product yield. The purity of the starting materials is crucial; 2,6-dichlorobenzaldehyde can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene to yield a high-purity crystalline product. prepchem.com

Key optimization parameters for the condensation reaction include the choice of solvent, use of a catalyst, and control of reactant stoichiometry. Using an anhydrous solvent like ethanol prevents the reversible hydrolysis of the imine product. The addition of a catalytic amount of an acid, such as p-Toluenesulfonic acid (PTSA), can significantly accelerate the formation of the imine by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The reaction is often performed under reflux for several hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product, which has lower solubility in the cold reaction medium, precipitates and can be isolated by filtration and purified through recrystallization.

| Parameter | Condition | Purpose |

|---|---|---|

| Aldehyde | 2,6-Dichlorobenzaldehyde (1.0 equiv) | Core reactant |

| Thiosemicarbazide | Thiosemicarbazide (1.1 equiv) | Core reactant, slight excess to drive reaction |

| Solvent | Anhydrous Ethanol | Reaction medium, prevents product hydrolysis |

| Catalyst | p-Toluenesulfonic acid (PTSA) (0.05 equiv) | Accelerates imine formation |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | ~6 hours (monitored by TLC) | Ensures reaction completion |

| Workup | Cooling, filtration, and washing with cold methanol | Isolation and purification of the final product |

Synthetic Approaches for N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives, such as 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, involves a modification of the core synthesis. sigmaaldrich.com Instead of using thiosemicarbazide, a pre-synthesized N-substituted thiosemicarbazide is used as the starting material. These substituted thiosemicarbazides are valuable building blocks for creating diverse molecular structures. juniv.eduresearchgate.net

The general method for preparing these precursors, particularly 4-arylthiosemicarbazides, involves reacting an appropriate aryl isothiocyanate with a carbohydrazide (B1668358) or through a multi-step process starting with the nucleophilic addition of an arylamine to carbon disulfide. researchgate.net Once the desired N-substituted thiosemicarbazide is obtained, it is condensed with 2,6-dichlorobenzaldehyde under conditions similar to those used for the unsubstituted parent compound. This approach allows for the systematic introduction of various functional groups at the N4-position of the thiosemicarbazone, enabling structure-activity relationship studies. nih.gov

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Precursor Synthesis | Aryl Isothiocyanate + Hydrazine (B178648) derivative | N-Substituted Thiosemicarbazide |

| 2 | Condensation | 2,6-Dichlorobenzaldehyde + N-Substituted Thiosemicarbazide | N-Substituted this compound |

Multi-component Reaction Strategies for Analog Development

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer an efficient pathway for generating structural analogs. nih.gov Due to their high atom economy and convergence, MCRs are increasingly used in drug discovery and process chemistry. nih.gov

While not directly forming thiosemicarbazones in a single step, 2,6-dichlorobenzaldehyde has been successfully employed as a key component in MCRs to build complex molecular scaffolds. For instance, it has been used in a sequential Povarov reaction, a type of [4+2] cycloaddition, to synthesize quinoline (B57606) derivatives. nih.gov This demonstrates the utility of 2,6-dichlorobenzaldehyde as a versatile building block for creating diverse heterocyclic analogs. Other powerful MCRs, like the Ugi reaction, could potentially be designed to incorporate the 2,6-dichlorobenzaldehyde motif to rapidly generate libraries of structurally novel compounds for further investigation. nih.gov

Structural Elucidation and Spectroscopic Characterization of 2,6 Dichlorobenzaldehyde Thiosemicarbazone

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups within the 2,6-dichlorobenzaldehyde (B137635) thiosemicarbazone molecule. The FT-IR spectrum provides characteristic absorption bands that confirm the formation of the thiosemicarbazone structure.

Key FT-IR absorptions include a band around 3246 cm⁻¹ attributed to the N-H stretching vibration of the hydrazinic nitrogen. The formation of the imine bond is confirmed by the presence of a C=N stretching vibration, which is typically observed in the region of 1605-1615 cm⁻¹. jetir.org The thioamide group gives rise to several characteristic bands, including the C=S stretching vibration. For thiosemicarbazones, this peak can be found in the range of 1255 cm⁻¹ to 1089 cm⁻¹. jetir.orgresearchgate.netorientjchem.org The absence of a strong carbonyl (C=O) band from the starting aldehyde and the appearance of these characteristic thiosemicarbazone peaks confirm the successful synthesis of the title compound.

Table 1: Characteristic FT-IR Vibrational Frequencies for 2,6-Dichlorobenzaldehyde Thiosemicarbazone and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| ν(N-H) | ~3246-3400 | researchgate.net |

| ν(C=N) (imine) | ~1605-1615 | jetir.org |

| ν(C=S) (thioamide) | ~1089-1255 | jetir.orgresearchgate.netorientjchem.org |

| Aromatic C-H | ~1281 | jetir.org |

| N-N Stretching | ~1482-1524 | jetir.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, the azomethine proton (CH=N) is a key diagnostic signal, appearing as a singlet at approximately 8.24 ppm. The proton on the hydrazinic nitrogen (N(2)H) also appears as a singlet around 7.65 ppm. The protons of the primary amine (NH₂) of the thiosemicarbazide (B42300) moiety typically show two signals, and the aromatic protons on the dichlorophenyl ring are also observable. scirp.org

For the ¹³C NMR spectrum, specific data for the title compound is limited in the searched literature. However, based on data for analogous thiosemicarbazones, the thione carbon (C=S) is expected to resonate significantly downfield. researchgate.net The azomethine carbon (C=N) signal typically appears in the range of δ 139–148 ppm. researchgate.net The signals for the aromatic carbons would be influenced by the electron-withdrawing chlorine substituents.

Table 2: Observed and Expected NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Assignment | Observed/Expected Chemical Shift (ppm) | Reference |

| ¹H | CH=N (azomethine) | ~8.24 (s) | |

| ¹H | -NH- (hydrazinic) | ~7.65 (s) | |

| ¹H | -NH₂ (thioamide) | Expected downfield, may be broad | scirp.org |

| ¹H | Aromatic C-H | Expected in the aromatic region (7-8 ppm) | chemmethod.com |

| ¹³C | C=S (thione) | Expected >175 ppm | researchgate.netukm.my |

| ¹³C | C=N (azomethine) | Expected ~139-148 ppm | researchgate.net |

| ¹³C | Aromatic Carbons | Expected ~120-140 ppm | researchgate.net |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the monoisotopic mass is 246.97377 Da. uni.lu High-resolution mass spectrometry can confirm the molecular formula, C₈H₇Cl₂N₃S.

Predicted mass spectrometry data shows the expected molecular ion adducts. uni.lu The protonated molecule [M+H]⁺ is predicted at an m/z of 247.98105, while the sodium adduct [M+Na]⁺ is predicted at 269.96299. uni.lu The fragmentation of thiosemicarbazones can be complex, often involving cleavage of the N-N bond and fragmentation of the aromatic ring. scirp.org The mass spectrum of the precursor, 2,6-dichlorobenzaldehyde, shows a molecular ion peak at m/z 174 (corresponding to the most abundant chlorine isotopes), with major fragments at m/z 173 (M-1), 145 (M-CHO), and 110 (M-CHO, -Cl).

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.98105 |

| [M+Na]⁺ | 269.96299 |

| [M-H]⁻ | 245.96649 |

| [M+K]⁺ | 285.93693 |

| [M]⁺ | 246.97322 |

Data sourced from PubChemLite. uni.lu

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption (UV-Vis) spectrum of thiosemicarbazones is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. For thiosemicarbazone derivatives, intense bands typically appear below 350 nm, which are assigned to π→π* transitions within the aromatic ring and the C=N and C=S chromophores. jetir.orgjapsonline.com A less intense, longer-wavelength absorption corresponding to the n→π* transition of the thione group is also expected. japsonline.com For example, similar thiosemicarbazones show characteristic absorption bands in the range of 260-380 nm. jetir.org The high transparency in the visible region (above 380-400 nm) is a noted feature for some of these compounds. jetir.org

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound itself was not found in the searched literature, studies on closely related thiosemicarbazones reveal key structural features. mdpi.comresearchgate.net

It is expected that the molecule adopts an E configuration about the C=N double bond, which is the most stable arrangement. The thiosemicarbazone moiety (C-N-N-C=S) is generally planar. researchgate.net In the solid state, these molecules are typically stabilized by extensive intermolecular hydrogen bonding. Specifically, the N-H protons of the hydrazinic and terminal amine groups can act as hydrogen bond donors to the thione sulfur atom of an adjacent molecule, often forming centrosymmetric dimers or extended chain structures. mdpi.com

Tautomeric Forms and Conformational Preferences of the Thiosemicarbazone Moiety

Thiosemicarbazones can exist in two main tautomeric forms: the thione form and the thiol form, arising from the migration of a proton to the sulfur atom. scirp.orgresearchgate.net In solution and in the solid state, thiosemicarbazones predominantly exist in the more stable thione form. scirp.orgresearchgate.net The thiol tautomer may exist in small equilibrium concentrations, and its presence can be inferred in certain reactions like methylation. scirp.org

The conformational preference is primarily determined by the configuration around the azomethine (C=N) and the C-N single bonds. As established by X-ray crystallography on analogous compounds, the molecule overwhelmingly prefers the E conformation about the C=N bond, where the sulfur atom and the aromatic ring are on opposite sides. This conformation is sterically favored. Rotational isomers (conformers) can exist due to rotation around the N-N and C-N single bonds, but the planar E configuration is generally the most stable. researchgate.net The planarity of the thiosemicarbazone backbone is crucial for its ability to act as a chelating ligand in coordination chemistry. rasayanjournal.co.in

Coordination Chemistry and Metallo Complex Formation of 2,6 Dichlorobenzaldehyde Thiosemicarbazone

Ligand Properties and Coordination Modes

The ability of 2,6-Dichlorobenzaldehyde (B137635) thiosemicarbazone to form metal complexes is fundamentally linked to its structural and electronic characteristics.

Donor Atom Characteristics (S, N) and Chelation Potential

2,6-Dichlorobenzaldehyde thiosemicarbazone is a potent chelating agent, a property endowed by the presence of specific donor atoms within its molecular framework. The key donor sites are the sulfur atom of the thione group (C=S) and the azomethine nitrogen atom (-N=CH-). orientjchem.orgmdpi.com These atoms possess lone pairs of electrons that are readily available for donation to a metal center, leading to the formation of stable coordination bonds.

Thiosemicarbazones typically act as bidentate ligands, coordinating to a metal ion through both the sulfur and the imine nitrogen atoms to form a stable five-membered chelate ring. mdpi.comresearchgate.net This chelation significantly enhances the stability of the resulting metallo-complex compared to coordination with monodentate ligands. The ligand can exist in either a neutral thione form or, upon deprotonation of the hydrazinic N-H group, an anionic thiolate form. researchgate.netnih.gov The coordination generally occurs through the hydrazine (B178648) N1 and thioamide S donors. researchgate.net The presence of this flexible N,S donor set is crucial to its strong chelating ability. mdpi.com

Influence of Thiosemicarbazone Structure on Metal Binding

The chlorine atoms at the 2 and 6 positions create a sterically hindered environment around the coordination site. This steric bulk can influence the approach of the metal ion and dictate the final geometry of the complex, potentially favoring specific coordination numbers and preventing the formation of undesired polymeric structures.

Electronically, the chlorine atoms are strongly electron-withdrawing. This inductive effect decreases the electron density on the aromatic ring and influences the electronic properties of the entire ligand framework. This modification can affect the strength of the coordinate bonds formed with the metal center and the stability of the resulting complex. The specific conformation of the thiosemicarbazone backbone is also a key factor in its ability to coordinate with metal ions. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Copper(II) Complexes of this compound

Copper(II) complexes of thiosemicarbazones are widely studied. The synthesis generally involves reacting a copper(II) salt, such as copper(II) chloride or copper(II) sulfate, with the thiosemicarbazone ligand in a solvent like ethanol (B145695). ukm.mycervellopages.com The resulting complexes are often microcrystalline solids, stable in air, and soluble in solvents like DMF and DMSO. nih.gov

Characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a strong band corresponding to the azomethine ν(C=N) stretch is observed. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the copper(II) ion. ukm.my The ν(C=S) band also shifts, confirming the involvement of the sulfur atom in coordination. ukm.my

Electronic Spectroscopy: The UV-Vis spectra of the copper(II) complexes provide information about the geometry of the metal center. The presence of d-d transition bands can suggest geometries such as square planar or square pyramidal. ukm.myresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. Copper(II) thiosemicarbazone complexes have been shown to adopt various geometries, including distorted square pyramidal and dimeric structures where the sulfur atom bridges two copper centers. researchgate.netnih.gov

Table 1: Representative IR Spectral Data for Thiosemicarbazone Ligand and a Cu(II) Complex (cm⁻¹)

| Compound | ν(N-H) | ν(C=N) | ν(C=S) |

| Free Ligand (approx.) | 3330-3240 | 1610-1615 | 880-895 |

| Cu(II) Complex (approx.) | No significant change | 1560-1600 (shift) | Shifted position |

Note: This table provides approximate values based on typical data for thiosemicarbazone complexes. nih.govukm.my The shift in ν(C=N) and ν(C=S) upon complexation is indicative of coordination.

Iron(II/III) Complexes of this compound

The synthesis of iron complexes with this compound can be achieved by reacting the ligand with an iron salt, such as anhydrous ferric chloride (FeCl₃), typically in a 2:1 ligand-to-metal mole ratio in a solvent like methanol (B129727). nih.gov The formation of the complex is often indicated by an immediate color change. nih.gov These complexes are often air-stable solids.

Key characterization findings for related iron(III) thiosemicarbazone complexes include:

Molar Conductivity: Measurements in solvents like DMF can determine the electrolytic nature of the complexes. For instance, a 1:1 electrolyte nature suggests that the anion (e.g., chloride) is outside the coordination sphere. nih.gov

Spectroscopic Analysis: IR spectroscopy confirms the coordination of the ligand through shifts in the ν(C=N) and ν(C=S) bands. UV-Vis spectroscopy reveals charge-transfer transitions and provides insights into the electronic structure of the complex. nih.gov

Magnetic Susceptibility: These measurements can determine the spin state of the iron center. For example, iron(III) complexes with thiosemicarbazones can exhibit low-spin electronic configurations. nih.gov

X-ray Crystallography: For analogous iron(III) complexes, crystallographic studies have revealed distorted octahedral geometries where two deprotonated tridentate ligand molecules coordinate to the central iron atom. nih.gov

Nickel(II) Complexes of this compound

Nickel(II) complexes of thiosemicarbazones are readily synthesized by reacting a nickel(II) salt, such as nickel(II) nitrate, with the ligand. orientjchem.org The synthesis can be performed under reflux or using techniques like microwave irradiation to shorten reaction times. orientjchem.orgmdpi.com The resulting complexes are typically colored, crystalline solids.

The characterization of these complexes provides insight into their structure and bonding:

Coordination Mode: Spectroscopic data from techniques like IR and NMR confirm that the thiosemicarbazone ligand typically coordinates to the Ni(II) ion in a bidentate manner through the azomethine nitrogen and the thione sulfur atoms. orientjchem.orgresearchgate.net

Geometry: The geometry of Ni(II) complexes can vary. Magnetic moment measurements are particularly useful in this regard. Magnetic moment values in the range of 2.7–3.3 BM are indicative of a high-spin, octahedral geometry with two unpaired electrons. orientjchem.org Diamagnetic complexes (with a magnetic moment of zero) suggest a square planar geometry. researchgate.net

Electronic Spectra: The electronic spectra show bands corresponding to d-d transitions. For octahedral Ni(II) complexes, specific transitions from the ³A₂g ground state can be observed. orientjchem.org

Table 2: Typical Magnetic and Spectral Data for Octahedral Ni(II) Thiosemicarbazone Complexes

| Complex Type | Magnetic Moment (µeff, B.M.) | Key Electronic Transitions (cm⁻¹) |

| [Ni(L)₂(X)₂] | 2.7 - 3.3 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

Note: This table presents typical data for high-spin octahedral Ni(II) complexes with thiosemicarbazone ligands (L). orientjchem.org The exact values depend on the specific ligand and counter-ions (X).

Zinc(II) Complexes of this compound

Zinc(II) complexes with thiosemicarbazone ligands are of significant interest due to their structural diversity and biological relevance. In complexes with ligands similar to this compound, the zinc(II) ion, having a d¹⁰ electronic configuration, typically forms four-coordinate tetrahedral or six-coordinate octahedral geometries. nih.govresearchgate.netnih.gov

In a typical synthesis, a zinc(II) salt, such as zinc chloride or zinc acetate, is reacted with the thiosemicarbazone ligand in an alcoholic solvent. nih.govnih.gov The this compound ligand can coordinate to the zinc(II) center in different modes. It can act as a neutral bidentate ligand, coordinating through the azomethine nitrogen and the thione sulfur atom. cabidigitallibrary.orgnih.gov Alternatively, it can undergo deprotonation at the N(2) hydrazine nitrogen to act as a monobasic bidentate ligand. nih.govresearchgate.net

In the case of a 1:2 metal-to-ligand ratio, a complex of the type [Zn(L)₂X₂] can be formed, where L is the neutral thiosemicarbazone ligand and X is an anion like chloride. In such complexes, a tetrahedral geometry around the zinc(II) ion is common, with the two ligands coordinating monodentately through the sulfur atom. nih.gov Conversely, if the ligand acts as a bidentate chelating agent, a complex of the type [Zn(L)₂]X₂ or [Zn(L-H)₂] could be formed, often exhibiting a distorted tetrahedral or octahedral geometry, with the latter achieved through the coordination of solvent molecules or counter-ions. nih.govnih.gov Spectroscopic data, particularly IR and NMR, are crucial in elucidating the coordination mode. A shift in the ν(C=N) and ν(C=S) vibrational frequencies in the IR spectrum upon complexation provides evidence for the involvement of the azomethine nitrogen and thione sulfur in coordination. researchgate.net

| Property | Description | References |

|---|---|---|

| Coordination Number | Typically 4 or 6 | nih.govnih.gov |

| Geometry | Tetrahedral or Octahedral | nih.govresearchgate.netnih.gov |

| Ligand Behavior | Neutral bidentate (N, S) or monobasic bidentate (N, S) | nih.govresearchgate.netcabidigitallibrary.orgnih.gov |

| Spectroscopic Indicators (IR) | Shift in ν(C=N) and ν(C=S) bands upon complexation | researchgate.net |

Palladium(II) and Platinum(II) Complexes of this compound

Palladium(II) and platinum(II) are d⁸ metal ions that predominantly form square-planar complexes. Their complexes with thiosemicarbazones, including derivatives of benzaldehyde (B42025), have been synthesized and characterized. nih.govnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of a palladium(II) or platinum(II) salt, such as K₂[PdCl₄] or (NH₄)₂PtCl₄, with the thiosemicarbazone ligand in a suitable solvent mixture like methanol and water. nih.govnih.gov

In these complexes, the this compound ligand usually acts as a monobasic bidentate ligand, coordinating to the metal center through the deprotonated imine nitrogen and the thionic sulfur atom. nih.gov This coordination mode results in the formation of stable five-membered chelate rings. For bis-chelate complexes of the type [M(L-H)₂] (where M = Pd or Pt), the two ligands arrange themselves in a square-planar geometry around the central metal ion. nih.gov Both cis and trans isomers are possible, and the specific isomer obtained can be influenced by the reaction conditions and the nature of the substituents on the ligand.

Spectroscopic analyses are key to confirming the structure of these complexes. In ¹H NMR spectra, the disappearance of the N-NH proton signal upon complexation indicates deprotonation and coordination. nih.gov Furthermore, a downfield shift of the HC=N proton signal confirms the involvement of the imine nitrogen in the coordination. nih.gov In the IR spectra, a shift to lower frequencies of the ν(C=S) band and a shift in the ν(C=N) band are indicative of coordination through the sulfur and nitrogen atoms, respectively. nih.gov These diamagnetic d⁸ complexes are often intensely colored. researchgate.net

Other Metal Complexes (e.g., Cobalt(II), Rhodium(III), Iridium(III), Cadmium(II), Tin(IV))

The versatility of this compound as a ligand allows it to form complexes with a wide range of other metal ions.

Cobalt(II) Complexes: Cobalt(II), a d⁷ metal ion, can form complexes with thiosemicarbazones in various geometries, including octahedral and tetrahedral. researchgate.netsemanticscholar.orgturkiyeparazitolderg.org The reaction of a cobalt(II) salt with a thiosemicarbazone ligand can yield complexes where the ligand behaves as a neutral or an anionic chelating agent. researchgate.net For instance, in a 1:2 metal-to-ligand ratio, octahedral complexes of the type [Co(L-H)₂]X or [Co(L)₂X₂] can be formed. researchgate.netresearchgate.net These complexes are paramagnetic, and their magnetic moments can help in distinguishing between high-spin octahedral and tetrahedral geometries.

Rhodium(III) and Iridium(III) Complexes: Rhodium(III) and iridium(III) are d⁶ metal ions that typically form stable, kinetically inert octahedral complexes. While specific studies on this compound complexes with these metals are scarce, related studies on half-sandwich arene ruthenium, rhodium, and iridium thiosemicarbazone complexes indicate that thiosemicarbazones can act as bidentate (N, S) chelating ligands to these metal centers. researchgate.net The resulting complexes are often cationic, with the general formula [M(arene)(L)Cl]⁺, where L is the bidentate thiosemicarbazone. researchgate.net

Cadmium(II) Complexes: Cadmium(II), a d¹⁰ ion like zinc(II), forms complexes with thiosemicarbazones that are often tetrahedral or octahedral. indianjournal.netijarsct.co.in The ligand can coordinate as a neutral molecule through the sulfur atom or as a bidentate (N, S) chelating agent. cabidigitallibrary.orgnih.gov In complexes of the type [Cd(L)₂X₂], the cadmium ion is often found in a tetrahedral environment with the ligands coordinating monodentately through the sulfur atom. nih.gov In other cases, bidentate chelation leads to the formation of polymeric structures or discrete mononuclear complexes with higher coordination numbers. cabidigitallibrary.org

Tin(IV) Complexes: Organotin(IV) complexes of thiosemicarbazones have been extensively studied. Diorganotin(IV) dichlorides, R₂SnCl₂, react with thiosemicarbazones to form complexes of the general formula [R₂Sn(L)Cl₂] or [R₂Sn(L-H)Cl]. uobasrah.edu.iqanalis.com.my In these complexes, the tin atom is typically in a five- or six-coordinate environment, leading to trigonal bipyramidal or octahedral geometries, respectively. uobasrah.edu.iqanalis.com.my The ligand usually coordinates through the azomethine nitrogen and the thione/thiolate sulfur. Spectroscopic data, including ¹¹⁹Sn NMR, are instrumental in determining the coordination number and geometry of the tin center. uobasrah.edu.iq

Structural Analysis of Metallo-Complexes

The coordination of this compound to metal ions leads to the formation of metallo-complexes with well-defined structural features.

Geometric Configurations and Stereochemistry

The geometric configuration of the metallo-complexes of this compound is primarily dictated by the coordination number and the electronic configuration of the central metal ion.

Square-Planar Geometry: This is the characteristic geometry for d⁸ metal ions like Palladium(II) and Platinum(II). researchgate.net In bis-chelate complexes, [M(L-H)₂], the two bidentate (N, S) thiosemicarbazone ligands lie in the same plane as the metal ion. This can lead to cis and trans isomers, which can have different chemical and physical properties.

Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions such as Zinc(II) and Cadmium(II), especially in complexes of the type [M(L)₂X₂] where L is a monodentate ligand. cabidigitallibrary.orgnih.gov

Octahedral Geometry: This is a frequent geometry for many transition metals, including Cobalt(II), Rhodium(III), and Iridium(III). researchgate.netresearchgate.net In these complexes, the metal center is surrounded by six donor atoms. For a bidentate ligand like this compound, this can be achieved in complexes of the type [M(L)₂(X)₂] or through the coordination of solvent molecules. researchgate.net

Trigonal Bipyramidal and Octahedral Geometries in Tin(IV) Complexes: Organotin(IV) complexes can adopt five- or six-coordinate geometries. uobasrah.edu.iqanalis.com.my For instance, in a complex like [R₂Sn(L)Cl], a trigonal bipyramidal geometry is often observed, while in [R₂Sn(L)Cl₂], the geometry can be described as octahedral.

The stereochemistry of the ligand itself is also of importance. The thiosemicarbazone ligand can exist in different conformations due to rotation around the C-N and N-N single bonds. Upon chelation, the ligand is often forced into a specific conformation to accommodate the geometric requirements of the metal center.

Ligand Field Parameters and Magnetic Properties

For complexes with partially filled d-orbitals, such as those of Cobalt(II), electronic spectra and magnetic susceptibility measurements provide valuable insights into the ligand field environment and magnetic properties.

The electronic spectra of Cobalt(II) complexes can be used to determine the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B). researchgate.net These parameters provide information about the strength of the metal-ligand bond and the degree of covalency in the complex. For example, typical d-d transitions observed for octahedral Co(II) complexes can be assigned to transitions from the ⁴T₁g(F) ground state to higher energy states like ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P). researchgate.net

The magnetic properties of the complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion.

Diamagnetic Complexes: Complexes of d¹⁰ ions like Zinc(II) and Cadmium(II), as well as square-planar d⁸ complexes of Palladium(II) and Platinum(II), are diamagnetic as they have no unpaired electrons. researchgate.netindianjournal.net

Paramagnetic Complexes: Complexes of d⁷ ions like Cobalt(II) are paramagnetic. The effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, can help in assigning the geometry of the complex. For instance, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.4-4.8 B.M. researchgate.net

| Metal Ion | d-electron count | Common Geometry | Magnetic Property | References |

|---|---|---|---|---|

| Zinc(II) | d¹⁰ | Tetrahedral, Octahedral | Diamagnetic | nih.govresearchgate.netnih.gov |

| Palladium(II) | d⁸ | Square-planar | Diamagnetic | nih.govnih.govresearchgate.net |

| Platinum(II) | d⁸ | Square-planar | Diamagnetic | nih.gov |

| Cobalt(II) | d⁷ | Octahedral, Tetrahedral | Paramagnetic | researchgate.netresearchgate.net |

| Rhodium(III) | d⁶ | Octahedral | Diamagnetic | researchgate.net |

| Iridium(III) | d⁶ | Octahedral | Diamagnetic | researchgate.net |

| Cadmium(II) | d¹⁰ | Tetrahedral, Octahedral | Diamagnetic | indianjournal.netijarsct.co.in |

| Tin(IV) | - | Trigonal bipyramidal, Octahedral | Diamagnetic | uobasrah.edu.iqanalis.com.my |

Impact of Metal Chelation on Electronic Structure and Stability

Upon coordination, there is a redistribution of electron density within the thiosemicarbazone ligand. The donation of lone pairs from the sulfur and nitrogen atoms to the metal center leads to a decrease in electron density on these atoms and a corresponding change in the electronic environment of the entire molecule. This is reflected in the spectroscopic data:

IR Spectroscopy: The shift in the vibrational frequencies of the C=N and C=S bonds upon complexation is a direct consequence of the change in their bond order due to coordination. nih.gov The ν(C=S) band often shifts to a lower wavenumber, indicating a weakening of the C=S bond and the formation of a metal-sulfur bond. nih.gov

NMR Spectroscopy: The chemical shifts of protons and carbons near the coordination sites are significantly affected. The disappearance of the N-NH proton signal in ¹H NMR is a clear indication of deprotonation and the formation of a more delocalized system in the chelate ring. nih.gov The downfield shift of the azomethine proton (HC=N) also points to the involvement of the imine nitrogen in coordination. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand. The π → π* and n → π* transitions of the ligand are often shifted upon coordination. analis.com.my Additionally, new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. analis.com.my

The formation of a chelate ring generally leads to an increase in the thermodynamic stability of the system, an effect known as the chelate effect. Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) can be used to assess the thermal stability of the complexes compared to the free ligand. In many cases, the metal complexes exhibit higher decomposition temperatures than the parent thiosemicarbazone, indicating enhanced thermal stability. nih.govresearchgate.net The steric and electronic effects of the 2,6-dichloro substituents on the benzaldehyde ring can further modulate the stability and reactivity of the resulting metallo-complexes.

Biological Activity Investigations and Mechanistic Pathways

Antineoplastic and Cytotoxic Activity Studies

Research into the anticancer properties of 2,6-Dichlorobenzaldehyde (B137635) thiosemicarbazone has identified several mechanisms through which it exerts its cytotoxic effects on cancer cells.

Inhibition of Ribonucleotide Reductase and DNA Biosynthesis Interference

Thiosemicarbazones, as a class of compounds, are recognized for their ability to interfere with DNA biosynthesis, a critical process for the proliferation of cancer cells. nih.govnih.govresearchgate.netodu.eduodu.edu This interference is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govnih.govresearchgate.net The mechanism of action for 2,6-Dichlorobenzaldehyde thiosemicarbazone is believed to involve the disruption of pathways related to DNA synthesis and repair, rendering it particularly effective against rapidly dividing cancer cells. While the direct inhibitory action on ribonucleotide reductase by this compound is a proposed mechanism based on the activity of related compounds, specific enzymatic assays and detailed kinetic studies on this particular molecule are not extensively documented in the reviewed literature.

The chelation of metal ions is a key feature of thiosemicarbazones and is thought to be integral to their biological activity. nih.gov The formation of metal complexes, for instance with copper, can enhance the biological efficacy of the compound. These complexes can facilitate interactions with biomolecules, potentially leading to the inhibition of enzymes crucial for cellular processes.

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A significant aspect of the antineoplastic activity of this compound is its capacity to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.comnih.gov Studies have shown that this compound can trigger apoptosis, a controlled process of cell dismantling that is often dysregulated in cancer. mdpi.com The induction of apoptosis by thiosemicarbazones is a recognized mechanism of their anticancer action. mdpi.com

Furthermore, this compound has been observed to modulate the cell cycle. Specifically, its copper(II) complex has been linked to cell cycle arrest at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The cytotoxic effects of this compound are associated with both DNA damage and this cell cycle arrest.

| Activity | Observation | Affected Cell Lines | Reference |

| Apoptosis Induction | Induces programmed cell death. | Not specified in detail in the search results. | mdpi.com |

| Cell Cycle Arrest | G2/M phase arrest. | Not specified in detail in the search results. |

Mitochondrial Targeting and Dysfunction Pathways in Cancer Cells

Modulation of Oxidative Stress and DNA Damage Response Pathways

The activity of this compound is also linked to the modulation of oxidative stress and the DNA damage response. The cytotoxicity of its copper(II) complex has been associated with DNA damage. Thiosemicarbazones, in general, are known to create lesions in DNA strands through oxidative rupture. nih.govnih.gov This damage can trigger cellular response pathways that, if the damage is too severe, can lead to apoptosis. The generation of reactive oxygen species is considered an important factor in the potent anticancer activity of some thiosemicarbazones. nih.gov

Topoisomerase IIα Inhibition Mechanisms

Recent studies on thiosemicarbazones have revealed their potential to inhibit topoisomerase IIα, an enzyme critical for managing DNA topology during replication and transcription. researchgate.net Some derivatives have been shown to interact with topoisomerase enzymes and DNA molecules. researchgate.net However, specific research and data on the inhibitory action of this compound on topoisomerase IIα are not detailed in the available search results.

Antimicrobial Activity Spectrum

In addition to its antineoplastic properties, this compound has demonstrated notable antimicrobial activity. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that its antibacterial activity is comparable to that of established antibiotics. The compound has been reported to be effective against various bacterial strains, including Staphylococcus aureus, Salmonella typhi, and Shigella flexneri.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that this compound is effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria. The antibacterial properties of thiosemicarbazones are well-documented, making them promising candidates for the development of new antibiotics. nih.gov

The mechanism of action for this class of compounds is believed to involve a dual-action pathway that includes the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication in bacteria; their inhibition disrupts this fundamental process, ultimately leading to bacterial cell death. nih.gov Another proposed mechanism involves the inhibition of other essential enzymes and the disruption of cellular processes related to DNA synthesis and repair.

Table 1: Antibacterial Activity Profile of Thiosemicarbazones

| Bacterial Type | Susceptible Strains (Examples from Thiosemicarbazone Class) | General Mechanism of Action |

|---|---|---|

| Gram-Positive | Bacillus subtilis, Staphylococcus aureus, Bacillus cereus nih.govnih.gov | Inhibition of DNA gyrase and topoisomerase IV nih.gov |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi nih.gov | Disruption of DNA replication and cellular processes nih.gov |

Antifungal Efficacy Against Various Fungal Species

Thiosemicarbazones have demonstrated notable antifungal properties against a variety of pathogenic fungi. nih.gov This broad-spectrum activity makes them a subject of interest in the search for new antifungal agents, especially in light of increasing multidrug resistance in many fungal species. nih.gov

The proposed mechanism for their antifungal action involves the disruption of the fungal cell membrane's integrity and the inhibition of protein synthesis. nih.gov This dual assault on essential cellular structures and functions leads to the death of the fungal cells. nih.gov Studies on various thiosemicarbazone derivatives have confirmed their effectiveness against a range of fungal pathogens, including various Candida species and dermatophytes. nih.govnih.gov Research also indicates that metal complexes of thiosemicarbazones, particularly with copper(II) and zinc(II), often exhibit enhanced antifungal activity compared to the non-coordinated ligands. nih.gov

Table 2: Antifungal Spectrum of Thiosemicarbazone Derivatives

| Fungal Species | Activity Noted |

|---|---|

| Aspergillus flavus | Effective nih.gov |

| Aspergillus niger | Often resistant nih.gov |

| Candida species (C. albicans, C. tropicalis, etc.) | Susceptible nih.gov |

| Dermatophytes (Trichophyton species, etc.) | Susceptible nih.gov |

Antiviral Efficacy

The therapeutic potential of thiosemicarbazones extends to antiviral applications. Research on related bis(thiosemicarbazone) compounds has shown significant activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

Notably, certain palladium(II) complexes of these compounds were found to be effective against acyclovir-resistant strains of HSV. nih.gov The mechanism of this antiviral action is multifaceted; the compound was found to negatively influence the expression of key structural viral proteins. nih.gov This interference suppresses multiple stages of the viral lifecycle simultaneously, including virus entry into host cells, the transactivation of the viral genome, the assembly of new viral capsids, and the cell-to-cell spread of the infection. nih.gov

Antiparasitic Activity Investigations

Effects on Trypanosoma cruzi and Related Parasites

The thiosemicarbazone scaffold is a recognized pharmacophore in the development of treatments for Chagas' disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govrsc.org The development of new, safer, and more effective drugs for this neglected tropical disease is a significant research priority. nih.gov

The primary mechanism of action for thiosemicarbazones against T. cruzi is the inhibition of cruzipain, an essential cysteine protease enzyme in the parasite. rsc.org Studies on a series of benzaldehyde-thiosemicarbazone derivatives have demonstrated that structural modifications can enhance antitrypanosomal activity. For instance, an o-chlorobenzaldehyde-thiosemicarbazone derivative showed potent activity, suggesting that the 2,6-dichloro substituted compound holds promise as an effective agent against this parasite. nih.gov

Antioxidant Activity Assessment

Free Radical Scavenging Mechanisms

Thiosemicarbazone derivatives are recognized for their antioxidant properties, which are rooted in their ability to act as effective free radical scavengers. nih.govnih.gov An excess of free radicals, such as reactive oxygen species (ROS), can cause oxidative stress, leading to cellular damage. Antioxidants mitigate this damage by neutralizing these reactive molecules. dergipark.org.tr

The principal free radical scavenging mechanism of thiosemicarbazones involves the donation of a hydrogen atom or an electron to stabilize unstable radicals. nih.govresearchgate.net This capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the antioxidant compound reduces the DPPH radical. dergipark.org.tr The core of this activity lies within the thiourea (B124793) group (-NH-CS-NH-). The thione (C=S) group can transfer an electron to a free radical, while the N-H groups can donate a hydrogen atom, effectively neutralizing the radical and preventing it from causing oxidative damage. dergipark.org.trresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Systems

Impact of Peripheral Substitution on Biological Efficacy

Research into various thiosemicarbazone derivatives has shown that modifications to the core structure can lead to substantial changes in their cytotoxic and antimicrobial profiles. For instance, a study on a series of 2,6-disubstituted pyridine (B92270) thiosemicarbazone derivatives revealed that the introduction of basic substituents, such as pyrrolidine (B122466) and piperidine, resulted in strong inhibition of the standard strain of Mycobacterium tuberculosis. nih.gov Specifically, compounds containing these basic groups exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Furthermore, these same derivatives showed potent activity against certain Gram-positive bacteria, with MIC values as low as 0.49 µg/mL, a level of potency comparable to reference drugs. nih.gov

In another study evaluating 22 different thiosemicarbazone derivatives for their anticancer properties, significant variations in cytotoxicity were observed based on the ring structures and substituents. researchgate.net Five specific compounds demonstrated more potent cytotoxic activity against C6 glioma cells than the control drug, Imatinib, with IC₅₀ values ranging from 9.08 to 10.59 µg/mL. researchgate.netnih.gov Ten compounds from the same series were found to be more effective than Imatinib against the MCF-7 breast cancer cell line, with IC₅₀ values between 7.02 and 9.08 µg/mL. researchgate.netnih.gov This highlights that even subtle changes to the peripheral structure can dramatically alter biological efficacy. The presence of electron-donating groups, in particular, has been noted to affect activity. researchgate.net

Table 1: Impact of Peripheral Substitution on the Biological Activity of Thiosemicarbazone Derivatives

| Base Scaffold | Substituent | Target Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |

| Pyridine-thiosemicarbazone | Pyrrolidine | M. tuberculosis (standard strain) | 2 µg/mL | nih.gov |

| Pyridine-thiosemicarbazone | Piperidine | M. tuberculosis (standard strain) | 2 µg/mL | nih.gov |

| Pyridine-thiosemicarbazone | Pyrrolidine | Gram-positive bacteria | 0.49 µg/mL | nih.gov |

| Pyridine-thiosemicarbazone | Piperidine | Gram-positive bacteria | 0.49 µg/mL | nih.gov |

| Various Scaffolds | Various | C6 glioma cells | 9.08 - 10.59 µg/mL | researchgate.netnih.gov |

| Various Scaffolds | Various | MCF-7 breast cancer cells | 7.02 - 9.08 µg/mL | researchgate.netnih.gov |

Role of Metal Complexation in Enhanced Bioactivity and Selectivity

A defining characteristic of thiosemicarbazones is their ability to act as chelating agents, forming stable complexes with various transition metal ions. This property is central to their biological activity, as the coordination of a metal ion almost invariably enhances the compound's potency. nih.govbenthamopenarchives.com The resulting metal complexes often exhibit significantly greater biological activity than the free thiosemicarbazone ligand. benthamopenarchives.commdpi.com The mechanism behind this enhancement is often attributed to the chelation process itself, which can increase the lipophilicity of the molecule, facilitating its passage through cell membranes. nih.gov

The thiosemicarbazone ligand typically coordinates to the metal ion as a bidentate or tridentate ligand. Coordination commonly occurs through the sulfur atom of the thione group and the nitrogen atom of the imine group. rsc.orgnih.gov This interaction can stabilize the molecule and present it in a conformation that is more favorable for interacting with biological targets. nih.govresearchgate.net

Studies have demonstrated this enhanced activity across a range of metals and biological targets.

Copper (Cu) Complexes: Copper(II) complexes of thiosemicarbazones have shown significant antiproliferative activity. nih.gov The formation of coordination compounds with copper is believed to be a key reason for the antitumor effects observed in this class of molecules. nih.gov

Ruthenium (Ru) Complexes: A series of mononuclear Ruthenium(II)-arene complexes with thiosemicarbazone ligands were synthesized and evaluated for their antiparasitic properties. rsc.org These complexes, where the ligand coordinates via the imine nitrogen and thione sulfur, were tested against strains of Plasmodium falciparum and Trichomonas vaginalis. rsc.org

Nickel (Ni), Cobalt (Co), and other metals: Complexes with various other transition metals, including Ni(II) and Co(II), have also been synthesized and shown to possess potent antimicrobial and anticancer activities. mdpi.com The formation of these metal complexes is often considered a prerequisite for their powerful bactericidal effects. mdpi.com The increased activity upon chelation is linked to the greater lipophilic nature of the metal complex, which enhances its ability to permeate bacterial membranes. nih.gov

The choice of the metal ion can also influence the selectivity and the specific mechanism of action of the complex. For example, redox-active metals like copper can participate in the generation of reactive oxygen species (ROS), contributing to the cytotoxicity of the complex. benthamopenarchives.com

Table 2: Enhancement of Biological Activity upon Metal Complexation of Thiosemicarbazones

| Ligand Type | Metal Ion | Resulting Complex Type | Observed Effect | Reference |

| Thiosemicarbazone | Copper(II) | Copper(II)-Thiosemicarbazone Complex | Enhanced antiproliferative activity against melanoma cells. | nih.gov |

| Aryl/Ferrocenyl Thiosemicarbazone | Ruthenium(II) | Cationic Mononuclear Ru(II)-Arene Complex | Antiparasitic activity against Plasmodium falciparum and Trichomonas vaginalis. | rsc.org |

| Thiosemicarbazone | Cu(II), Co(II), Ni(II) | Transition Metal Complexes | Increased antimicrobial activity due to enhanced lipophilicity. | mdpi.comnih.gov |

| 2,6-pyridinedicarboxaldehyde-thiosemicarbazone | Cu(II), Co(II), Ni(II) | Metal Complexes | Found to be more potent antimicrobials than the parent ligand. | mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of 2,6-Dichlorobenzaldehyde (B137635) thiosemicarbazone, which are fundamental to its chemical behavior and biological activity.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to investigate the electronic structure and reactivity of molecules like 2,6-Dichlorobenzaldehyde thiosemicarbazone. These calculations provide a quantum mechanical description of the molecule, offering insights into its stability, charge distribution, and the nature of its chemical bonds.

The positioning of two chlorine atoms at the 2 and 6 positions of the benzaldehyde (B42025) ring introduces significant electronic effects. As chlorine is highly electronegative, these atoms act as strong electron-withdrawing groups. This inductive effect reduces the electron density at the carbonyl carbon of the benzaldehyde precursor, enhancing its electrophilicity and facilitating the nucleophilic attack by thiosemicarbazide (B42300) during synthesis.

DFT studies, particularly through Frontier Molecular Orbital (FMO) analysis, are crucial for understanding the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. For related thiosemicarbazone derivatives and their metal complexes, theoretical calculations using DFT have been employed to analyze FMOs and other nonlinear optical properties. nih.gov These studies help in predicting the most likely sites for electrophilic and nucleophilic attack and understanding the compound's interaction with biological macromolecules. nih.gov

Table 1: Key Electronic Properties from DFT Studies

| Property | Significance | Application to this compound |

| Electron Density Distribution | Reveals charge distribution across the molecule. | The electron-withdrawing chlorine atoms increase the positive charge on the imine carbon, influencing reactivity. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity, which is crucial for its potential biological mechanism of action. |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is pivotal in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking simulations have been instrumental in identifying and characterizing the potential biological targets of thiosemicarbazones. For this compound and its analogs, these studies predict how the molecule fits into the binding site of a target protein and the types of non-covalent interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on various thiosemicarbazone derivatives have demonstrated their potential to interact with a range of biological targets, providing a framework for understanding the likely interactions of the 2,6-dichloro derivative. For instance, docking studies on similar compounds have targeted enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV, suggesting a mechanism for antibacterial activity through the disruption of DNA replication. nih.gov Other research has performed docking of thiosemicarbazone derivatives against Human Peroxiredoxin 2, indicating a potential role as antioxidant agents. nih.gov In the context of cancer research, docking studies have explored interactions with proteins like Rab7b, which is involved in cellular trafficking and signaling. nih.gov

The general procedure for these studies involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein, often from crystallographic databases (PDB).

Preparing both the ligand and protein structures for docking, which includes adding hydrogen atoms and assigning charges.

Using a docking algorithm to explore various binding poses of the ligand within the protein's active site.

Scoring and ranking the poses based on their predicted binding affinity.

Prediction of Binding Affinities and Active Site Analysis

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or a docking score. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex. These scores allow for the comparison of different compounds against the same target, helping to prioritize candidates for further experimental testing.

Beyond a simple score, active site analysis provides a detailed picture of the intermolecular interactions between the ligand and specific amino acid residues within the protein's binding pocket. For example, the thiosemicarbazone moiety is a known metal-chelating group and can form hydrogen bonds through its nitrogen and sulfur atoms. The dichlorophenyl ring can engage in hydrophobic or halogen-bond interactions.

In studies of related thiosemicarbazones, docking results have revealed specific interactions, such as hydrogen bonding with key residues in an enzyme's active site or hydrophobic interactions that anchor the molecule. nih.govnih.gov These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the ligand affect its binding and biological activity. This knowledge can then be used to rationally design new derivatives with improved potency and selectivity.

Table 2: Example Data from Molecular Docking Studies of Thiosemicarbazones

| Target Protein | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Potential Biological Effect |

| DNA Gyrase nih.gov | Thiosemicarbazone | Varies | Asp, Gly, Arg | Antibacterial |

| Human Peroxiredoxin 2 nih.gov | Thiosemicarbazide-Cu(II) Complex | Varies | Not specified | Antioxidant |

| Rab7b nih.gov | Thiazole-based Thiosemicarbazone | -6.5 to -8.0 | Not specified | Anticancer |

Note: The table presents generalized or example data from studies on related thiosemicarbazones to illustrate the type of information generated from molecular docking, as specific binding energy values for this compound against a comprehensive panel of targets are not consolidated in a single source.

In Silico Predictive Modeling for Biological Activities and Drug-Likeness

Computational, or in silico, methods are pivotal in modern drug discovery, offering a time- and cost-effective means to predict the biological activities and drug-like properties of chemical compounds before their actual synthesis and in vitro testing. sciforum.net These predictive models utilize the chemical structure of a molecule to forecast its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, and its potential interactions with biological targets. sciforum.netmdpi.com For this compound, these computational tools provide valuable insights into its potential as a therapeutic agent.

Bioactivity Score Prediction for Receptor and Enzyme Targets

Bioactivity score prediction is a computational method used to estimate the likelihood of a molecule interacting with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. mdpi.com These scores are calculated based on the structural features of the compound. Generally, a higher bioactivity score suggests a greater probability of the molecule being active against a specific target. mdpi.com A score greater than 0.0 indicates a high probability of significant biological activity, scores between -5.0 and 0.0 suggest moderate activity, and scores below -5.0 imply inactivity. mdpi.com

In a computational study of selected thiosemicarbazones, the bioactivity scores for this compound were calculated using the Molinspiration online software. The results indicated good bioactivity scores against several biological targets, suggesting its potential as a versatile biologically active compound. mdpi.com

Table 1: Predicted Bioactivity Scores for this compound

| Target | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.29 |

| Ion Channel Modulator | -0.41 |

| Kinase Inhibitor | -0.23 |

| Nuclear Receptor Ligand | -0.70 |

| Protease Inhibitor | -0.34 |

| Enzyme Inhibitor | -0.12 |

Data sourced from a computational drug-likeness study on selected thiosemicarbazones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a category of in silico models that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds, optimizing lead compounds, and understanding the mechanism of action. researchgate.net

QSAR studies involve generating numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. nih.gov For thiosemicarbazones, QSAR studies have indicated the importance of parameters such as the component of surface area, hydrophobicity, and ionization potential in defining their antimicrobial activity. nih.gov

While specific QSAR models focused exclusively on this compound are not extensively detailed in the available literature, the application of this methodology is considered a crucial step to gain deeper insights into how structural modifications of thiosemicarbazones influence their biological activity. sciforum.net Such studies would be instrumental in rationally designing more potent and selective derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a molecule and between the molecule and its environment (like a solvent or a biological receptor), MD can provide detailed information about the conformational stability of a compound and the dynamics of its binding to a target protein. nih.gov

For thiosemicarbazone-based compounds, MD simulations have been employed to investigate their binding modes and interaction mechanisms with enzymes. nih.gov For instance, simulations have been used to understand how aryl-thiosemicarbazones interact with cruzain, a key enzyme in the parasite Trypanosoma cruzi. nih.gov These simulations can reveal the specific amino acid residues involved in the binding, the stability of the ligand-protein complex, and the conformational changes that occur upon binding.

In the case of this compound, the steric environment created by the two chlorine atoms at the 2 and 6 positions of the benzaldehyde ring is a critical factor in determining its molecular conformation. This steric hindrance influences how the molecule can fold and orient itself, which in turn affects its ability to coordinate with metal ions and interact with biological targets. MD simulations could be used to explore the accessible conformations of this compound in detail, providing a dynamic picture of its structural flexibility and how this is influenced by the bulky chlorine substituents. Such studies would be vital for understanding its interaction dynamics at a molecular level and for the rational design of new derivatives with improved biological profiles.

Future Research Directions and Emerging Applications for 2,6 Dichlorobenzaldehyde Thiosemicarbazone

The scientific community continues to explore the therapeutic potential of thiosemicarbazone derivatives, with 2,6-Dichlorobenzaldehyde (B137635) thiosemicarbazone standing as a compound of significant interest. Future research is poised to build upon the existing foundation of knowledge, aiming to refine its properties and broaden its applications. The following sections outline key areas of prospective research that could unlock the full potential of this and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.